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Compound of Interest

Compound Name: MRL-650

Cat. No.: B8511984

An In-depth Technical Guide to MRL-650: A Selective Cannabinoid-1 Receptor Inverse Agonist

Introduction

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of
the Cannabinoid-1 (CB1) receptor.[1][2][3][4][5][6] As a member of the 1,8-naphthyridinone
class of compounds, MRL-650 has demonstrated significant potential in preclinical research,
particularly in the context of metabolic disorders due to its anorexigenic effects.[4][5] This
technical guide provides a comprehensive overview of the chemical structure, properties,
mechanism of action, and key experimental protocols related to MRL-650 for researchers,
scientists, and drug development professionals.

Chemical Structure and Properties

MRL-650 is a synthetic, small-molecule compound with a complex aromatic structure. Its
systematic name is not readily available in the public domain, but its chemical formula is
C25H18CI3N303.[4][7][8]

Chemical Structure:
Physicochemical and Pharmacokinetic Properties:

A summary of the key quantitative data for MRL-650 is presented in the table below. This data
is crucial for understanding its behavior in biological systems and for designing further
experiments.
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Property Value Reference
Molecular Formula C25H18CI3N303 [4107118]
Molecular Weight 514.79 g/mol [4]

CAS Number 852315-00-5 [4][7]
IC50 for CB1 Receptor 7.5nM [1112]131[5]
IC50 for CB2 Receptor 4100 nM [11[2]13][5]
Pharmacokinetic Half-life (t1/2)  [4]

Sprague-Dawley rats >8 h [4]
C57BL/6 mice >8 h [4]
Beagles >24 h [4]
Rhesus macaques 22 h [4]

Mechanism of Action and Signaling Pathways

MRL-650 functions as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein
coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins.[2][4] As an
inverse agonist, MRL-650 not only blocks the action of agonists but also reduces the basal
constitutive activity of the CB1 receptor.

Upon binding of an agonist, the CB1 receptor typically inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP) levels. It can also modulate ion channels, such as
inhibiting N-type and P/Q-type calcium channels and activating A-type and inwardly rectifying
potassium channels. Furthermore, CB1 receptor activation can stimulate mitogen-activated
protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[2][4]

As an inverse agonist, MRL-650 is expected to produce the opposite effects of an agonist on
these signaling pathways, leading to an increase in adenylyl cyclase activity and a decrease in
MAPK signaling, where there is basal tone.

Below is a diagram illustrating the canonical CB1 receptor signaling pathway, which MRL-650
modulates.
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Caption: Canonical CB1 receptor signaling pathway modulated by agonists and MRL-650.

Experimental Protocols

The following are representative experimental protocols for the synthesis and evaluation of
MRL-650, based on the methodologies described for similar 1,8-naphthyridinone derivatives.[9]

1. Synthesis of MRL-650 (Compound 14 in Debenham et al., 2006):

The synthesis of MRL-650 is achieved through a multi-step process, characteristic of the
synthesis of functionalized 1,8-naphthyridinones. A generalized workflow is depicted below.
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Caption: Generalized synthetic workflow for MRL-650.

» Detailed Methodology: The synthesis involves the condensation of an appropriately
substituted aminopyridine with a malonic acid derivative, followed by a thermal or acid-
catalyzed cyclization to form the 1,8-naphthyridinone core. Subsequent functionalization,
such as N-alkylation and amide coupling reactions, are performed to introduce the required
substituents. The final compound is purified by column chromatography or recrystallization.
Characterization is performed using techniques such as 1H NMR, 13C NMR, and mass

spectrometry to confirm the structure and purity.

2. In Vitro CB1 Receptor Binding Assay:
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This assay is used to determine the binding affinity (IC50) of MRL-650 for the CB1 receptor.
e Detailed Methodology:

o Membrane Preparation: Membranes are prepared from cells stably expressing the human
CBL1 receptor (e.g., HEK293 or CHO cells).

o Binding Reaction: The cell membranes are incubated with a radiolabeled CB1 receptor
agonist (e.g., [3H]CP-55,940) and varying concentrations of MRL-650 in a suitable binding
buffer.

o Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a
defined period (e.g., 90 minutes) to reach equilibrium.

o Separation: The bound and free radioligand are separated by rapid filtration through a
glass fiber filter.

o Quantification: The radioactivity retained on the filter is quantified using a scintillation
counter.

o Data Analysis: The IC50 value is calculated by non-linear regression analysis of the
competition binding data.

3. In Vivo Feeding Study in Rodents:
This experiment evaluates the anorexigenic effects of MRL-650.
o Detailed Methodology:

o Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. The animals are
individually housed and acclimated to the experimental conditions.

o Dosing: MRL-650 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and
administered orally (p.o.) at various doses (e.g., 0.3, 1, 3 mg/kg). A vehicle control group is
also included.

o Food Intake Measurement: Following drug administration, pre-weighed food is provided,
and food consumption is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours).
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o Data Analysis: The cumulative food intake for each treatment group is compared to the
vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's
test).

Conclusion

MRL-650 is a well-characterized, potent, and selective CB1 receptor inverse agonist with
demonstrated in vivo efficacy in reducing food intake. Its favorable pharmacokinetic profile
across multiple species makes it a valuable research tool for investigating the role of the
endocannabinoid system in various physiological and pathological processes, particularly in the
field of metabolic diseases. The information and protocols provided in this guide serve as a
comprehensive resource for scientists and researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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